molecular formula C11H8F3N3O2 B2356089 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795475-02-3

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2356089
CAS RN: 1795475-02-3
M. Wt: 271.199
InChI Key: ZVKGQGVAEAGZFD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound with the CAS Number: 1795475-02-3 and a molecular weight of 271.2 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines (PP), which have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines (PP) derivatives has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound has been explored for its potential in the synthesis of therapeutic agents. The trifluoromethyl group in the pyrazolopyrimidine scaffold is of particular interest due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . Researchers have investigated derivatives of this compound for their inhibitory effects on various targets, with some showing promising IC50 values in preliminary assays .

Agriculture: Development of Agrochemicals

In the agricultural sector, the compound’s derivatives are being studied for their use in developing new agrochemicals. The structural motif of pyrazolopyrimidine is common in many herbicides and pesticides, and modifications to this core structure can lead to the discovery of compounds with improved efficacy and selectivity .

Material Science: Advanced Material Synthesis

The compound’s derivatives are also being researched in material science for the synthesis of advanced materials. The presence of the trifluoromethyl group can contribute to the development of materials with unique properties, such as increased thermal stability and chemical resistance .

Environmental Science: Environmental Impact Studies

Environmental scientists are interested in the compound for studying the environmental impact of fluorinated organic compounds. The trifluoromethyl group is particularly scrutinized due to its persistence in the environment, and understanding the behavior of such compounds can inform better environmental practices and regulations .

Biochemistry: Enzyme Inhibition Studies

Biochemists utilize this compound in enzyme inhibition studies. The pyrazolopyrimidine core is structurally similar to several biologically active molecules, making it a valuable tool for probing the active sites of enzymes and for the design of enzyme inhibitors that can regulate biochemical pathways .

Chemical Synthesis: Building Block for Heterocyclic Compounds

Finally, this compound serves as a versatile building block in chemical synthesis, particularly in the construction of heterocyclic compounds. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide array of heterocyclic structures with potential applications in different scientific domains .

Future Directions

Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties. Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . This suggests that there is potential for further exploration and development of these compounds in the future.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that the compound may also target similar proteins or pathways.

Mode of Action

The compound likely interacts with its target protein by binding to the active site, thereby inhibiting its function . This interaction could lead to changes in the protein’s activity, potentially disrupting the cell cycle and leading to cell death.

Biochemical Pathways

Given the potential target of cdk2, it is likely that the compound affects the cell cycle . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell death.

Result of Action

If the compound does indeed inhibit cdk2, it could disrupt the cell cycle and lead to cell death .

properties

IUPAC Name

5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(5-1-2-5)3-7(10(18)19)17(9)16-8/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKGQGVAEAGZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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